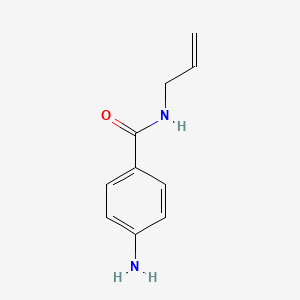

4-amino-N-(prop-2-en-1-yl)benzamide

Description

Contextual Significance of Benzamide (B126) Analogues in Contemporary Chemical and Biological Sciences

Benzamide derivatives are a class of organic compounds that have garnered significant attention in contemporary chemical and biological sciences. nanobioletters.com These molecules, characterized by a benzene (B151609) ring attached to an amide group, serve as a versatile scaffold for the development of a wide array of functional molecules. Their importance is underscored by their diverse pharmacological activities, which include antimicrobial, analgesic, anti-inflammatory, and anticancer properties. nanobioletters.com The inherent stability and synthetic tractability of the benzamide core make it an attractive starting point for the design of novel therapeutic agents and functional materials.

The versatility of the benzamide structure allows for systematic modifications at various positions, enabling the fine-tuning of its physicochemical and biological properties. This adaptability has led to the development of numerous benzamide-containing drugs and clinical candidates. For instance, substituted benzamides are utilized in psychiatry and other clinical specialties, with examples including amisulpride, a D2/D3 antagonist, and metoclopramide, an antiemetic and prokinetic agent. The continuous exploration of benzamide analogues is driven by the quest for more effective and selective therapeutic agents with improved pharmacological profiles.

General Overview of Research Avenues for Benzamide Derivatives

The research landscape for benzamide derivatives is both broad and dynamic, encompassing a multitude of applications in medicinal chemistry and materials science. A significant area of investigation involves the development of benzamide-based enzyme inhibitors. For example, benzamide derivatives have been explored as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. researchgate.net The ability of the benzamide scaffold to be functionalized allows for the precise positioning of chemical groups that can interact with the active sites of target enzymes.

Furthermore, research into benzamide derivatives extends to their potential as modulators of various biological pathways. Studies have investigated N-benzylbenzamides as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which are relevant targets for the treatment of metabolic syndrome. acs.org Other research has focused on the synthesis and evaluation of benzamides as antibacterial agents and as inhibitors of microRNA-21 in cancer therapy. nih.govmdpi.com The ongoing exploration of novel synthetic methodologies for benzamide derivatives also constitutes a significant research avenue, aiming to provide more efficient and environmentally benign routes to these valuable compounds.

Articulation of Research Focus on 4-amino-N-(prop-2-en-1-yl)benzamide as a Model Benzamide Scaffold

Within the expansive field of benzamide research, the specific compound this compound serves as a compelling model scaffold for investigation. Its structure incorporates the essential features of the 4-aminobenzamide (B1265587) core, which is a known pharmacophore in various biologically active molecules. The presence of the N-allyl (prop-2-en-1-yl) group introduces a reactive and synthetically versatile handle.

The allyl group can participate in a variety of chemical transformations, such as addition reactions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. This functionality allows for the further elaboration of the molecule, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The primary amino group at the 4-position of the benzene ring also offers a site for further modification, providing another avenue for diversification.

While extensive research specifically on this compound is not widely documented in publicly available literature, its structural attributes make it an exemplary candidate for fundamental studies in medicinal chemistry. It can be used to explore the impact of the N-allyl substituent on the biological activity of the 4-aminobenzamide scaffold and to serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The study of this compound can therefore provide valuable insights into the broader class of N-substituted benzamides.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCZMGVWCSGVEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Amino N Prop 2 En 1 Yl Benzamide and Its Congeners

Synthetic Routes to the Benzamide (B126) Core Structure

The construction of the fundamental benzamide framework can be achieved through both well-established and modern synthetic protocols.

Conventional Synthetic Approaches (e.g., Amidation Reactions)

The most common and direct method for synthesizing benzamides is through the amidation of carboxylic acids or their derivatives with amines. researchgate.netmdpi.com This typically involves the activation of the carboxylic acid moiety to enhance its reactivity towards the amine.

One widely used approach is the conversion of a substituted benzoic acid, such as p-nitrobenzoic acid, into its more reactive acyl chloride. This is often accomplished using thionyl chloride (SOCl₂). researchgate.net The resulting 4-nitrobenzoyl chloride can then be reacted with an appropriate amine, like allylamine, to form the corresponding N-substituted benzamide. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation with palladium on carbon (Pd/C), yields the desired 4-aminobenzamide (B1265587) derivative. researchgate.netgoogle.com

Alternatively, direct condensation of benzoic acids and amines can be facilitated by coupling agents or under specific catalytic conditions. For instance, a green and efficient method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation, promoting the direct formation of the amide bond. researchgate.net Transamidation, the exchange of an amide's amine component, represents another route, which can be catalyzed by various reagents, including l-proline (B1679175) or metal catalysts under specific conditions. mdpi.com

Table 1: Conventional Synthesis of 4-amino-N-(prop-2-en-1-yl)benzamide

| Step | Reactants | Reagents/Conditions | Product |

| 1 | p-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | 4-Nitrobenzoyl chloride |

| 2 | 4-Nitrobenzoyl chloride, Allylamine | - | 4-nitro-N-(prop-2-en-1-yl)benzamide |

| 3 | 4-nitro-N-(prop-2-en-1-yl)benzamide | H₂, Pd/C | This compound |

This table outlines a typical conventional synthetic pathway.

Advanced Synthetic Strategies (e.g., Transition-Metal Catalyzed C-H Functionalization, Ion-Associate Complex Formation)

Modern synthetic chemistry offers more sophisticated strategies for constructing and modifying the benzamide core, often providing greater efficiency and selectivity. Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct introduction of various substituents onto the aromatic ring of benzamides. scispace.comrsc.org This approach avoids the need for pre-functionalized starting materials, making it a more atom- and step-economical process. researchgate.net

Catalysts based on metals like palladium, rhodium, ruthenium, and more recently, earth-abundant first-row transition metals such as nickel and copper, are employed to activate specific C-H bonds. researchgate.netresearchgate.net The regioselectivity of these reactions is often controlled by a directing group present on the benzamide substrate, which coordinates to the metal catalyst and brings it into proximity with the target C-H bond. rsc.orgacs.org This allows for precise modifications, such as arylation or alkylation, at positions that might be difficult to access through traditional electrophilic aromatic substitution reactions. scispace.comresearchgate.net

Another advanced strategy involves the formation of ion-associate complexes. While less common for the direct synthesis of the primary benzamide core of this compound, this principle can be applied in related transformations. The formation of specific complexes can influence the reactivity and selectivity of subsequent reactions.

Derivatization and Structural Modification of this compound Analogues

The versatile benzamide scaffold allows for extensive derivatization to fine-tune its molecular properties.

Strategic Introduction of Substituents for Modulating Molecular Properties

The introduction of various substituents onto the benzamide structure can significantly impact its physicochemical and biological properties. nih.gov The electronic properties of substituents on the benzamide's phenyl ring can influence reaction efficiency in subsequent transformations. For example, electron-donating groups may decrease reactivity in certain nucleophilic aromatic substitution (SNAr) reactions, while electron-withdrawing groups can enhance it. researchgate.net

The position of the substituent is also crucial. For instance, in some series of benzamide derivatives, substituents in the meta- or para- position of the benzamide phenyl ring have been shown to have a more significant impact on activity compared to those in the ortho- position. acs.org The nature of the substituent, whether it's a simple alkyl group, a halogen, or a more complex moiety, can lead to substantial changes in properties like lipophilicity and binding affinity to biological targets. nih.govacs.org The amino group in 4-aminobenzamide derivatives serves as a key handle for further modifications, allowing for the introduction of a wide array of functional groups. tandfonline.comnih.gov

Synthesis of Hybrid Benzamide Structures

Hybrid molecules, which combine the benzamide scaffold with other pharmacophoric moieties, are a growing area of interest. dergipark.org.tr This approach aims to create multifunctional compounds by integrating the structural features of different active molecules. nih.gov

Analytical Validation of Synthesized Benzamide Derivatives (e.g., Spectroscopic Characterization for Structural Elucidation)

The unambiguous confirmation of the structure of newly synthesized benzamide derivatives is essential. A combination of spectroscopic techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a cornerstone for structural elucidation, providing detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. researchgate.netnanobioletters.commdpi.com This allows for the precise assignment of the different protons and carbons in the benzamide structure, confirming the connectivity of the atoms and the presence of specific functional groups.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups present in the molecule, such as the amide carbonyl (C=O) and N-H bonds. mdpi.comresearchgate.net Mass spectrometry (MS) provides information about the molecular weight of the compound and can offer insights into its fragmentation pattern, further corroborating the proposed structure. researchgate.netrsc.org

For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. mdpi.combohrium.comnsf.gov

Biological Activities and Mechanistic Characterization of 4 Amino N Prop 2 En 1 Yl Benzamide Analogues

Enzyme Inhibitory Profiles

The structural framework of 4-amino-N-(prop-2-en-1-yl)benzamide has proven to be a fertile ground for the design of potent and selective enzyme inhibitors. By strategically modifying various functionalities of the parent molecule, researchers have developed analogues that target a range of enzymes with significant therapeutic relevance.

Analogues of this compound have been investigated for their potential to inhibit tyrosine kinases, a family of enzymes that play a crucial role in cellular signaling and are often dysregulated in cancer.

A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives featuring a 6,7-methoxyquinoline structure have been synthesized and identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov Kinase assays confirmed that these compounds selectively inhibit the kinase activity of both EGFR and HER-2. nih.gov One of the standout compounds, YH-9, demonstrated stable binding to both EGFR and HER-2 in molecular dynamics simulations. nih.gov This dual inhibition is significant as both EGFR and HER-2 are key drivers in the development and progression of many cancers, and their simultaneous targeting can be an effective therapeutic strategy. nih.gov

Furthermore, the benzamide (B126) core is a key feature in inhibitors of the Bcr-Abl tyrosine kinase, an oncoprotein responsible for chronic myelogenous leukemia (CML). A potent and selective inhibitor of Bcr-Abl, known as AMN107, is a benzamide derivative that has shown significant activity against both native and imatinib-resistant Bcr-Abl mutants, with an IC50 value of less than 30 nM. researchgate.net

Table 1: Tyrosine Kinase Inhibitory Activity of Selected Benzamide Analogues

| Compound/Analogue Class | Target Kinase(s) | Key Findings |

| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | EGFR, HER-2 | Dual inhibitors with selective kinase activity. nih.gov |

| YH-9 | EGFR, HER-2 | Stable binding to both receptors in molecular dynamics studies. nih.gov |

| AMN107 | Bcr-Abl | Potent inhibitor of native and imatinib-resistant mutants (IC50 < 30 nM). researchgate.net |

Histone deacetylases (HDACs) are a class of enzymes that are critical in the epigenetic regulation of gene expression and are considered important targets for cancer therapy. nih.gov Several analogues of this compound have been explored as HDAC inhibitors.

Notably, a class of N-(2-aminophenyl)-benzamide derivatives has been identified as potent inhibitors of Class I HDACs. nih.gov For instance, the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide exhibited a class I selective inhibitory pattern with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.org Interestingly, some benzamide derivatives have been found to be inactive against HDAC8. nih.gov

While direct data on this compound analogues against HDAC6 is limited, related structures have shown promise. For example, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of HDAC6. researchgate.net In a different class of compounds, a hydroxamic acid derivative, YSL-109, displayed potent inhibition of HDAC6 with an IC50 of 0.537 nM and also inhibited HDAC8 with an IC50 of 2.24 µM. researchgate.net

Table 2: HDAC Inhibitory Activity of Selected Benzamide and Related Analogues

| Compound/Analogue Class | Target HDAC(s) | IC50 Values |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | 95.2 nM frontiersin.org |

| HDAC2 | 260.7 nM frontiersin.org | |

| HDAC3 | 255.7 nM frontiersin.org | |

| Benzamide derivatives (ortho-aminobenzamides) | HDAC8 | Inactive nih.gov |

| YSL-109 (Hydroxamic acid derivative) | HDAC6 | 0.537 nM researchgate.net |

| HDAC8 | 2.24 µM researchgate.net |

Analogues based on the 4-aminobenzamide (B1265587) structure have also been evaluated for their inhibitory effects on other key enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE).

A series of 4-amino-substituted benzenesulfonamides, which share the 4-aminoaryl moiety, have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.gov These compounds, while not benzamides, highlight the potential of the 4-aminophenyl group in targeting CAs. nih.govnih.gov For instance, certain 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides have shown selectivity towards hCA I, II, and XIII, with some being potent inhibitors of hCA VII. nih.gov

In the context of acetylcholinesterase inhibition, a series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives were synthesized and evaluated. nih.gov The most potent compound in this series, compound 4g, exhibited an IC50 value of 1.1 ± 0.25 µM against AChE. nih.gov

Table 3: Carbonic Anhydrase and Acetylcholinesterase Inhibitory Activity

| Compound/Analogue Class | Target Enzyme | Key Findings |

| 4-Amino-substituted benzenesulfonamides | Carbonic Anhydrases (CAs) | Showed inhibitory activity against various hCA isoforms. nih.govnih.gov |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives (Compound 4g) | Acetylcholinesterase (AChE) | IC50 = 1.1 ± 0.25 µM. nih.gov |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine. Analogues of this compound have demonstrated significant tyrosinase inhibitory activity.

A series of N-(acryloyl)benzamide derivatives were synthesized, and two compounds, 1a and 1j, showed notable inhibition of mushroom tyrosinase. researchgate.net In B16F10 melanoma cells, these compounds exhibited stronger tyrosinase inhibition (59.70% and 76.77%, respectively, at 25 µM) than the standard inhibitor kojic acid. researchgate.net Similarly, a unique series of N-arylated 4-yl-benzamides containing a bi-heterocyclic thiazole-triazole core were synthesized and showed potent mushroom tyrosinase inhibition. researchgate.net The most potent compound from this series, 9c, was found to be a non-competitive inhibitor with an inhibition constant (Ki) of 0.016 μM. researchgate.net

Table 4: Tyrosinase Inhibitory Activity of Benzamide Analogues

| Compound/Analogue Class | Enzyme Source | Key Findings |

| N-(acryloyl)benzamide derivatives (1a and 1j) | Mushroom tyrosinase and B16F10 melanoma cells | Stronger inhibition than kojic acid in cellular assays. researchgate.net |

| N-arylated 4-yl-benzamides with thiazole-triazole core (9c) | Mushroom tyrosinase | Non-competitive inhibitor with a Ki of 0.016 μM. researchgate.net |

Modulation of Oncogenic Pathways and Cellular Signaling

Beyond direct enzyme inhibition, analogues of this compound can also exert their biological effects by modulating key signaling pathways involved in cancer development and progression.

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression, and their dysregulation is a hallmark of many cancers. MicroRNA-21 (miR-21) is a well-established oncomiR, and its inhibition is a promising therapeutic strategy.

A series of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides, which are structurally very similar to this compound, were designed as miR-21 inhibitors. nih.gov The most potent compound, 1j, displayed time and concentration-dependent inhibition of miR-21 expression. nih.gov This inhibition led to the upregulation of PDCD4, a target protein of miR-21, and resulted in enhanced apoptosis and retarded proliferation in cancer cell lines. nih.gov

Table 5: Modulation of miR-21 Expression by Benzamide Analogues

| Compound/Analogue Class | Target | Key Findings |

| 4-Benzoylamino-N-(prop-2-yn-1-yl)benzamides (Compound 1j) | miR-21 | Time and concentration-dependent inhibition of miR-21 expression, leading to increased apoptosis and reduced proliferation. nih.gov |

Impact on Cellular Proliferation and Apoptosis Pathways

Analogues of this compound have demonstrated significant effects on cellular proliferation and the induction of apoptosis, key processes in cancer biology.

Research into a series of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides, which are structurally similar to this compound, has identified these compounds as potential inhibitors of microRNA-21 (miR-21), an oncogenic microRNA. nih.gov One of the most potent compounds in this series was found to inhibit miR-21 expression in a time and concentration-dependent manner. nih.gov Functional assays in human epithelioid cervix carcinoma (HeLa) and human glioblastoma (U-87 MG) cells confirmed that this inhibition leads to a retardation of cell proliferation and an enhancement of apoptosis. nih.gov The pro-apoptotic activity is further supported by the upregulation of Programmed Cell Death 4 (PDCD4), a known target protein of miR-21. nih.gov

Another analogue, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), has shown preferential therapeutic efficacy in slowly proliferating rat tumors. nih.gov High growth-inhibiting efficacy was observed in intratibially implanted osteosarcoma, methylnitrosourea-induced primary mammary carcinoma, and acetoxymethyl-methylnitrosamine-induced colorectal adenocarcinoma. nih.gov

The table below summarizes the impact of selected analogues on cellular processes.

| Compound Analogue | Cell Line(s) | Effect on Proliferation | Effect on Apoptosis | Key Mechanistic Finding |

| 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide | HeLa, U-87 MG | Retarded | Enhanced | miR-21 inhibitor, upregulates PDCD4 nih.gov |

| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Rat tumor models | Inhibited (in slowly growing tumors) | - | Preferentially active in slowly growing tumors nih.gov |

Anti-infective Potentials

Antibacterial Activity Studies

Benzamide derivatives have been a subject of interest for their antibacterial properties. A series of 5-(bromo/nitropyridin-2-yl)benzamide derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacterial strains. epa.gov All tested compounds in this series showed significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 1.49 µM. epa.gov

In another study, a complex of 4-amino-N-[2 (diethylamino)ethyl]benzamide (procainamide) with tetraphenylborate (B1193919) (PR-TPB) was synthesized and tested for its antibacterial activity. The results indicated good activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis, as well as the yeast Candida albicans. nih.govmdpi.com However, the compound showed weaker activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com

The following table presents the antibacterial activity of selected benzamide analogues.

| Compound/Analogue | Bacterial Strain(s) | Activity | MIC Values |

| 5-(bromo/nitropyridin-2-yl)benzamide derivatives | Gram-positive and Gram-negative strains | Promising | 0.22-1.49 µM epa.gov |

| 4-amino-N-[2 (diethylamino)ethyl]benzamide-tetraphenylborate complex (PR-TPB) | S. aureus, B. subtilis | Good | Not specified nih.govmdpi.com |

| 4-amino-N-[2 (diethylamino)ethyl]benzamide-tetraphenylborate complex (PR-TPB) | E. coli, P. aeruginosa | Weak | Not specified nih.govmdpi.com |

Antifungal Activity Studies

The antifungal potential of benzamide analogues has also been explored. A study on N-(4-halobenzyl)amides revealed their activity against different Candida species. mdpi.com One particular compound with a bulky alkyl disubstitution and a hydroxyl group demonstrated more effective fungal growth inhibition than the standard drug fluconazole (B54011) against several Candida strains, including five that are resistant to fluconazole. mdpi.com The MIC values for this compound against eight different Candida strains ranged from 85.3 to 341.3 µg/mL. mdpi.com

The aforementioned 4-amino-N-[2 (diethylamino)ethyl]benzamide-tetraphenylborate (PR-TPB) complex also exhibited activity against the yeast Candida albicans. nih.govmdpi.com

The table below summarizes the antifungal activity of these analogues.

| Compound Analogue | Fungal Strain(s) | Activity | MIC Values |

| N-(4-halobenzyl)amides | Candida spp. (including fluconazole-resistant strains) | Effective inhibitor | 85.3–341.3 µg/mL mdpi.com |

| 4-amino-N-[2 (diethylamino)ethyl]benzamide-tetraphenylborate complex (PR-TPB) | Candida albicans | Good | Not specified nih.govmdpi.com |

Antiviral Activity Investigations

Investigations into the antiviral properties of benzamide derivatives have yielded promising results. A benzamide derivative, AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide), was identified as a potent inhibitor of HIV-1 replication with a 50% effective concentration (EC50) of 0.7 µM. nih.gov This compound was found to be effective against strains of HIV-1 that are resistant to existing drugs like AZT, 3TC, nevirapine, and raltegravir. nih.gov

Furthermore, a series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed and synthesized as potential antiviral agents. rsc.org These compounds exhibited strong to very strong antiviral activities against Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus, with IC50 values ranging from 10.22 to 44.68 µM. rsc.orgresearchgate.net

The antiviral activities are summarized in the table below.

| Compound Analogue | Virus(es) | Activity | IC50/EC50 Values |

| AH0109 | HIV-1 (including resistant strains) | Potent inhibitor | EC50 = 0.7 µM nih.gov |

| 4-(2-nitrophenoxy)benzamide derivatives | Adenovirus, HSV-1, Coxsackievirus | Strong to very strong | IC50 = 10.22-44.68 µM rsc.orgresearchgate.net |

Neurological Activity (e.g., Anticonvulsant Activity)

A significant body of research has focused on the anticonvulsant properties of 4-aminobenzamide derivatives. A series of these compounds were evaluated in mice against seizures induced by electroshock and pentylenetetrazole. nih.gov One of the most potent compounds was d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, which exhibited an anti-maximal electroshock seizure (MES) ED50 of 18.02 mg/kg in mice. nih.gov

Another analogue, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), was also found to be active against MES-induced seizures in both mice and rats. nih.gov In mice, it had an ED50 of 28.6 µmol/kg, and in rats, an oral ED50 of 29.8 µmol/kg. nih.gov Similarly, 4-amino-(2-methyl-4-aminophenyl)benzamide was active in the maximal electroshock seizure test in mice with an ED50 of 63 µmol/kg. uclouvain.be

The anticonvulsant data for selected analogues are presented in the table below.

| Compound Analogue | Animal Model | Test | ED50 Value |

| d,l-4-amino-N-(alpha-methylbenzyl)-benzamide | Mice | Anti-MES | 18.02 mg/kg nih.gov |

| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Mice | Anti-MES | 28.6 µmol/kg nih.gov |

| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Rats (oral) | Anti-MES | 29.8 µmol/kg nih.gov |

| 4-amino-(2-methyl-4-aminophenyl)benzamide | Mice | Anti-MES | 63 µmol/kg uclouvain.be |

Mechanistic Studies of Biological Action

The mechanisms through which these benzamide analogues exert their biological effects are varied. In the context of anticancer activity, the inhibition of miR-21 by 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides leads to the upregulation of the tumor suppressor PDCD4, thereby promoting apoptosis. nih.gov

For the antiviral benzamide derivative AH0109, mechanistic studies revealed that it impairs the nuclear translocation of viral cDNA and also affects HIV-1 reverse transcription. nih.gov Another class of antiviral benzamides, the 4-(2-nitrophenoxy)benzamide derivatives, are thought to act by inhibiting deubiquitinase (DUB) enzymes, which are crucial for the replication of several viruses. rsc.orgresearchgate.net

The anticonvulsant activity of 4-aminobenzamide derivatives is suggested to be related to their structural similarity to existing antiepileptic drugs, allowing them to potentially interact with similar molecular targets. nih.gov

Identification of Molecular Targets and Binding Mechanisms

The biological effects of this compound analogues are attributed to their interactions with specific molecular targets, primarily enzymes and receptors. Research has identified several key targets, with the binding mechanisms varying depending on the specific analogue.

One of the most significant targets for aminobenzamide analogues is poly(ADP-ribose) polymerase (PARP) . wikipedia.orgsigmaaldrich.com PARP is a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death. wikipedia.org 3-Aminobenzamide and 4-aminobenzamide have been identified as inhibitors of this enzyme. wikipedia.orgsigmaaldrich.com The inhibitory action stems from the structural similarity of these aminobenzamides to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), the substrate for PARP. wikipedia.org By binding to the enzyme, they prevent the utilization of NAD+, which in turn disrupts DNA repair processes and can lead to cell death, a mechanism of particular interest in cancer therapy. wikipedia.org

Certain N-substituted benzamides have been shown to possess affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors . nih.gov For instance, substituted benzamides like raclopride (B1662589) have been developed as ligands for visualizing dopamine receptor binding in the brain using positron emission tomography (PET). pnas.org The binding to these G protein-coupled receptors is influenced by the nature and position of substituents on the benzamide core, which dictates the affinity and selectivity for the receptor subtypes. pnas.org The interaction with these receptors underlies the antipsychotic and antiemetic properties of some clinically used benzamide drugs.

Furthermore, some N-substituted benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors . researchgate.net HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Molecular docking studies have suggested that these benzamide derivatives can form hydrogen bonds and hydrophobic interactions with the active site of HDAC enzymes, such as HDAC2 and HDAC8. researchgate.net This inhibition of HDACs can lead to an anti-proliferative effect in cancer cells. researchgate.net

The anti-inflammatory properties of certain N-substituted benzamides are linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway . nih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting NF-κB activity, these benzamides can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

Table 1: Molecular Targets of this compound Analogues

| Analogue Class | Molecular Target | Biological Effect |

| Aminobenzamides | Poly(ADP-ribose) polymerase (PARP) | Inhibition of DNA repair, potential anticancer activity wikipedia.orgsigmaaldrich.com |

| N-Substituted Benzamides | Dopamine D2 and Serotonin 5-HT3 Receptors | Receptor binding, potential antipsychotic and antiemetic effects nih.govpnas.org |

| N-Substituted Benzamides | Histone Deacetylases (HDACs) | Enzyme inhibition, potential antitumor activity researchgate.net |

| N-Substituted Benzamides | Nuclear Factor-kappa B (NF-κB) | Inhibition of inflammatory signaling, anti-inflammatory properties nih.gov |

Investigation of Reaction Mechanisms in Biological Systems

The interaction of this compound analogues with their molecular targets initiates a cascade of downstream events, constituting their reaction mechanism within a biological system. These mechanisms can range from direct enzymatic inhibition to the modulation of complex signaling pathways.

For aminobenzamide analogues that target PARP, the primary reaction mechanism is competitive inhibition. wikipedia.org By occupying the NAD+ binding site on the PARP enzyme, they prevent the synthesis of poly(ADP-ribose) chains, a critical step in the DNA damage response. This disruption of DNA repair can be particularly cytotoxic to cancer cells that often have deficiencies in other DNA repair pathways.

The N-substituted benzamides that induce apoptosis have been shown to act via the mitochondrial pathway . nih.gov Treatment of cells with these compounds leads to the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event subsequently triggers the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic cascade. nih.gov This ultimately leads to the execution of programmed cell death. Furthermore, these benzamides can induce a cell cycle block at the G2/M phase. nih.gov

In the context of receptor binding, the reaction mechanism involves the modulation of signal transduction pathways. For dopamine and serotonin receptor ligands, binding can either block (antagonize) or mimic (agonize) the effect of the endogenous neurotransmitter, thereby altering neuronal signaling. nih.gov

The reaction mechanisms for HDAC-inhibiting benzamides involve the alteration of gene expression. researchgate.net By preventing the removal of acetyl groups from histones, the chromatin structure remains in a more relaxed state, allowing for the transcription of genes that may have been silenced. This can include tumor suppressor genes, leading to the inhibition of cancer cell proliferation. researchgate.net

Finally, the anti-inflammatory mechanism of N-substituted benzamides that inhibit NF-κB involves preventing the translocation of this transcription factor to the nucleus. nih.gov This blocks the expression of a variety of pro-inflammatory genes, leading to a reduction in the inflammatory response. nih.gov

Table 2: Investigated Reaction Mechanisms of this compound Analogues

| Analogue Class | Reaction Mechanism | Consequence |

| Aminobenzamides | Competitive inhibition of PARP | Disruption of DNA repair wikipedia.org |

| N-Substituted Benzamides | Induction of mitochondrial apoptosis pathway | Release of cytochrome c, activation of caspase-9 nih.gov |

| N-Substituted Benzamides | Modulation of dopamine and serotonin receptor signaling | Alteration of neurotransmission nih.govpnas.org |

| N-Substituted Benzamides | Inhibition of histone deacetylases | Alteration of gene expression patterns researchgate.net |

| N-Substituted Benzamides | Inhibition of NF-κB signaling | Suppression of pro-inflammatory gene expression nih.gov |

Structure Activity Relationship Sar and Pharmacophore Elucidation of Benzamide Derivatives

Correlation Between Structural Modifications and Biological Efficacy

Key structural components of a typical benzamide (B126) scaffold that are often modified include:

The Benzamide Ring: Substituents on the aromatic ring play a critical role in modulating biological activity. For instance, in a series of benzamide derivatives designed as sigma-1 protein ligands, the nature and position of halogen atoms or other groups like cyano (CN) and nitro (NO₂) on the benzamide scaffold were found to be important for affinity and selectivity. nih.gov Specifically, compounds with these groups at the 4-position of the benzamide ring showed excellent affinity for the sigma-1 receptor. nih.gov For dopamine (B1211576) D4 receptor ligands, polar substituents at the 4- (para) and/or 5- (meta) positions of the benzamide ring were shown to enhance binding affinity. nih.govnih.gov

The Amide Linker: The amide bond itself is a key feature, often involved in hydrogen bonding interactions with the biological target. nih.gov Its orientation and the nature of the substituents on the nitrogen atom are crucial.

The N-substituent: The group attached to the amide nitrogen can significantly impact potency and selectivity. In the case of 4-amino-N-(prop-2-en-1-yl)benzamide, this is a prop-2-en-1-yl (allyl) group. The length and nature of the chain connecting the benzamide core to another functional group can be critical. For example, in a series of sigma protein ligands, the length of the methylene (B1212753) chain (2, 3, or 4 carbons) separating the benzamide from an amine group was a key determinant of activity. nih.gov Similarly, for tubulin inhibitors, systematic SAR studies on benzamide derivatives led to the identification of potent and orally active compounds. acs.org

The following table summarizes the effects of structural modifications on the biological efficacy of various benzamide derivatives based on published research findings.

| Scaffold/Derivative Class | Target | Structural Modification | Effect on Biological Efficacy | Reference |

| Substituted Benzamides | Dopamine D4 Receptor | Polar substituents at 4- and 5-positions of the benzamide ring. | Enhanced binding affinity. | nih.govnih.gov |

| Benzamide Derivatives | Sigma-1 Receptor | Halogen, CN, or NO₂ group at the 4-position of the benzamide scaffold. | Excellent affinity. | nih.gov |

| Benzamide Derivatives | Sigma-1 Receptor | Variation in the length of the methylene chain (2, 3, or 4 carbons) separating the benzamide and amine groups. | Modulated activity. | nih.gov |

| Benzamidothiazoles | NF-κB Activation | 2,5-dimethylphenyl substituent on the thiazole (B1198619) ring. | Most potent compound in the series. | nih.gov |

| Aminophenyl Benzamides | Histone Deacetylase (HDAC) | Inclusion of hydrophobic substituents. | Enhanced HDAC inhibition. | researchgate.netnih.gov |

| Aminophenyl Benzamides | Histone Deacetylase (HDAC) | Presence of hydrogen bond donating groups. | Positively contributes to HDAC inhibition. | researchgate.netnih.gov |

| Aminophenyl Benzamides | Histone Deacetylase (HDAC) | Presence of electron-withdrawing groups. | Negative influence on HDAC inhibitory potency. | researchgate.netnih.gov |

Identification of Essential Structural Motifs for Potency and Selectivity

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For benzamide derivatives, several key pharmacophoric features have been identified for various targets.

Aromatic Rings: The benzamide core provides an aromatic ring which is often a crucial feature for π-π stacking or hydrophobic interactions with the receptor. nih.gov Many pharmacophore models for benzamide derivatives include one or two aromatic rings as essential features. researchgate.netresearchgate.net

Hydrogen Bond Donors and Acceptors: The amide group itself contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The 4-amino group in this compound provides additional hydrogen bond donating capabilities. These are critical for anchoring the ligand in the binding pocket of the target protein. For example, a five-point pharmacophore model for HDAC inhibitors based on aminophenyl benzamide derivatives included two hydrogen bond donors and one hydrogen bond acceptor. researchgate.netnih.gov

Hydrophobic Features: The N-allyl group in this compound and other alkyl or aryl substituents contribute to hydrophobic interactions, which are often important for potency. researchgate.netnih.gov

A study on benzamide derivatives as glucokinase activators identified a pharmacophore hypothesis (ADRR_1) that consisted of essential features required for activity. nih.gov Similarly, a five-featured pharmacophore model for FtsZ inhibitors included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. researchgate.net For aryl benzamide derivatives acting as negative allosteric modulators of mGluR5, ligand-receptor binding was found to be stabilized by a combination of hydrophobic interactions, hydrogen bonds, and π-π stacking interactions. mdpi.com

Conformational Preferences and Ligand-Receptor Complementarity

The three-dimensional shape (conformation) of a benzamide derivative and its ability to fit into the binding site of a receptor (complementarity) are fundamental to its biological function. The flexibility of the molecule, particularly around the amide bond and the N-substituent, allows it to adopt different conformations.

Studies on substituted benzamides have shown that they can exist as interconverting cis and trans conformers with respect to the orientation of the carbonyl oxygen and a substituent on the benzamide ring. nih.gov The planarity of the benzamide system can also vary. For instance, in N,N-dimethylbenzamide, the calculated torsional angle between the carbonyl group and the phenyl ring is around 40-60°. nih.gov

The concept of ligand-receptor complementarity highlights that a flexible ligand may need to adopt a specific, often higher energy, conformation to bind effectively to a receptor. rsc.org This conformational restriction comes at an energetic cost, but it is compensated by favorable binding interactions. The flexibility of linkers connecting different parts of a molecule can allow for the optimization of geometric complementarity with the receptor. rsc.org In the context of this compound, the allyl group provides a degree of conformational flexibility that could be crucial for its interaction with a biological target.

Docking studies of benzamide derivatives into the active sites of their target proteins have provided insights into their binding modes. For example, docking of FtsZ inhibitors revealed key hydrogen bond interactions with specific amino acid residues. researchgate.net Similarly, for mGluR5 modulators, docking simulations showed that the ligands adopt an "arc" conformation stabilized by hydrophobic, hydrogen bond, and π-π stacking interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Studies

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com These models can then be used to predict the activity of new, unsynthesized compounds.

Various QSAR studies have been successfully applied to different classes of benzamide derivatives:

Histone Deacetylase (HDAC) Inhibitors: A 3D-QSAR model developed for 48 aminophenyl benzamide derivatives showed an excellent correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85). researchgate.netnih.gov The model indicated that hydrophobic character and hydrogen bond donating groups are crucial for activity. researchgate.netnih.gov

Glucokinase Activators: Atom-based and field-based 3D-QSAR models for a series of benzamide derivatives yielded statistically significant results with high correlation coefficients for the training set (R² > 0.98) and good predictive ability for the test set (Q² > 0.52). nih.gov

FtsZ Inhibitors: A statistically significant 3D-QSAR model for 3-substituted benzamide derivatives was developed with a good correlation coefficient (R² = 0.8319) and predictive power (Q² = 0.6213). researchgate.net

Benzamidine (B55565) Derivatives: A MIA-QSAR model was developed for a set of benzamidine compounds to predict their inhibitory activity against malaria. archivepp.com This model demonstrated high predictive ability and was used to design new compounds with potentially increased activity. archivepp.com

These studies demonstrate the utility of QSAR in understanding the SAR of benzamide derivatives and in guiding the design of new, more potent molecules. The descriptors used in these models often quantify physicochemical properties such as hydrophobicity, electronic effects, and steric factors, providing quantitative insights into the structural requirements for biological activity.

The following table presents a summary of QSAR studies on benzamide derivatives.

| Derivative Class | Target | QSAR Model Type | Key Statistical Parameters | Key Findings from the Model | Reference |

| Aminophenyl Benzamides | HDAC | 3D-QSAR | r² = 0.99, q² = 0.85 | Hydrophobic character and hydrogen bond donating groups are crucial for activity. | researchgate.netnih.gov |

| Benzamide Derivatives | Glucokinase | Atom-based and Field-based 3D-QSAR | R² > 0.98, Q² > 0.52 | The models provided a basis for virtual screening to identify new potent compounds. | nih.gov |

| 3-Substituted Benzamides | FtsZ | 3D-QSAR | R² = 0.8319, Q² = 0.6213 | The model was based on a five-featured pharmacophore hypothesis. | researchgate.net |

| Benzamidine Derivatives | Malaria | MIA-QSAR | High predictive ability with low RMSEP. | The model can be used to predict the inhibitory activity of new compounds. | archivepp.com |

| 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | PARP | GA-MLR | R² = 0.935, Q²(LOO) = 0.894 | The model with seven descriptors could predict PARP inhibitory activity. | nih.gov |

Strategic Applications and Future Research Directions for 4 Amino N Prop 2 En 1 Yl Benzamide in Medicinal Chemistry

Leveraging the Benzamide (B126) Scaffold for Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry due to its versatile binding capabilities and favorable physicochemical properties. researchgate.netresearchgate.net It can participate in hydrogen bonding through both its amide proton (donor) and carbonyl oxygen (acceptor), and the aromatic ring can engage in π-π stacking and hydrophobic interactions. nih.gov This allows benzamide-containing molecules to effectively interact with a wide array of biological targets.

The inherent properties of the benzamide scaffold have been successfully exploited in the development of drugs across various therapeutic areas. These include, but are not limited to:

Anticancer agents: Benzamide derivatives have shown promise as histone deacetylase (HDAC) inhibitors and in targeting other cancer-related pathways. researchgate.netnih.gov

Antipsychotics: Several atypical antipsychotics feature a benzamide core, targeting dopamine (B1211576) and serotonin (B10506) receptors.

Antiemetics: Certain benzamide derivatives are effective in managing nausea and vomiting.

Antidiabetic agents: Researchers have explored benzamide analogues as glucokinase activators. researchgate.net

Anti-inflammatory agents: Novel benzamide compounds have been synthesized and evaluated for their anti-inflammatory properties with reduced gastrointestinal side effects. nih.gov

The 4-amino substitution on the phenyl ring of 4-amino-N-(prop-2-en-1-yl)benzamide provides an additional site for modification and interaction, further enhancing its potential as a versatile scaffold in drug discovery.

Rational Design of Next-Generation Benzamide Analogues

The rational design of new drug candidates from a lead compound like this compound involves a systematic approach to modify its structure to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Key strategies include:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogues where specific parts of the molecule are systematically varied, researchers can understand which structural features are crucial for biological activity. For this compound, modifications could involve the amino group, the allyl group, and the substitution pattern on the benzene (B151609) ring.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's profile. For instance, the allyl group could be replaced with other small, reactive groups to fine-tune its properties.

Computational Modeling: Techniques like molecular docking can predict how benzamide analogues will bind to a specific target protein. nih.govnih.gov This allows for the in-silico screening of virtual libraries of compounds, prioritizing those with the highest predicted affinity and best fit for synthesis and biological testing.

A study on 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides, a close analogue, demonstrated the power of scaffold hopping and rational design in identifying novel inhibitors of microRNA-21, an important cancer target. nih.gov This highlights the potential for designing next-generation analogues of this compound with tailored activities.

Opportunities for Developing Multi-Target Ligands and Hybrid Therapeutics

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov This has led to a growing interest in multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets. nih.gov The modular nature of this compound makes it an attractive scaffold for the development of MTDLs.

The primary amino group and the allyl group can serve as handles for conjugating other pharmacophores. For example, by linking this compound to another bioactive molecule, it is possible to create a hybrid therapeutic with a dual mode of action. researchgate.net This approach has been explored in the design of compounds targeting both acetylcholinesterase and other targets relevant to Alzheimer's disease. mdpi.com

The development of MTDLs based on the benzamide scaffold offers the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Advanced Methodologies in Synthesis and Screening for Benzamide Research

The efficient synthesis and screening of benzamide libraries are crucial for accelerating the drug discovery process. Modern synthetic methodologies and high-throughput screening (HTS) techniques play a pivotal role in this endeavor.

Advanced Synthetic Methods:

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity. The synthesis of N-substituted benzamide derivatives has been a focus of such efforts. researchgate.netnanobioletters.com

Catalytic C-H Functionalization: Recent advances in transition-metal catalysis, particularly with nickel and ruthenium, have enabled the direct functionalization of C-H bonds in benzamides. rsc.orgresearchgate.net This provides a more atom-economical and efficient way to create diverse analogues.

Green Chemistry Approaches: The synthesis of a procainamide-tetraphenylborate complex using an ion-associate reaction in water at room temperature exemplifies a move towards more environmentally friendly synthetic methods. mdpi.com

High-Throughput Screening (HTS):

HTS allows for the rapid testing of thousands of compounds against a specific biological target. This is essential for identifying initial "hits" from large compound libraries. Virtual screening, a computational form of HTS, can further prioritize compounds for experimental testing. nih.gov The combination of advanced synthesis and HTS enables a more rapid and efficient exploration of the chemical space around the this compound scaffold.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H12N2O | scbt.com |

| Molecular Weight | 176.22 g/mol | scbt.com |

| CAS Number | 59209-53-9 | - |

| Appearance | - | - |

| Solubility | - | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.